N-(3-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(3-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide is a chemical compound that features a pyrazole ring fused to a phenyl group and an isoxazole ring substituted with a methyl group
Mechanism of Action
Target of Action
The primary target of N-(3-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide is the Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandin D2 (PGD2), a potent mediator involved in various physiological and pathological processes, including inflammation and pain perception .
Mode of Action
This interaction could potentially alter the production of PGD2, thereby influencing the processes in which PGD2 is involved .
Biochemical Pathways
The compound’s interaction with Hematopoietic prostaglandin D synthase affects the prostaglandin biosynthesis pathway . By modulating the activity of this enzyme, the compound can influence the production of PGD2, a key player in inflammatory responses and other physiological processes .
Pharmacokinetics
The compound’sAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The modulation of Hematopoietic prostaglandin D synthase activity by this compound could result in altered PGD2 levels . This could potentially lead to changes in inflammatory responses and other PGD2-mediated processes at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and isoxazole rings separately. These rings are then coupled together using appropriate reagents and reaction conditions. Common methods include:
Condensation reactions: Pyrazole derivatives can be synthesized through the condensation of hydrazines with β-diketones or β-ketoesters.
Cyclization reactions: Isoxazole rings can be formed through cyclization reactions involving hydroxylamine and α-haloketones.
Coupling reactions: The final step involves coupling the pyrazole and isoxazole rings using amide bond formation techniques, such as using coupling reagents like carbodiimides (e.g., DCC, EDC).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents on the pyrazole or isoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(3-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an antileishmanial and antimalarial agent. Its ability to inhibit specific enzymes or receptors can make it a candidate for drug development.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for applications in materials science and chemical manufacturing.
Comparison with Similar Compounds
Pyrazole derivatives: Other pyrazole-based compounds with similar structures and properties.
Isoxazole derivatives: Compounds featuring isoxazole rings with different substituents.
Phenyl derivatives: Compounds containing phenyl groups with various functional groups.
Uniqueness: N-(3-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide stands out due to its specific combination of pyrazole, phenyl, and isoxazole rings, which provides unique chemical and biological properties. This combination allows for diverse applications and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-methyl-N-[3-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-9-7-13(18-20-9)14(19)16-11-4-2-3-10(8-11)12-5-6-15-17-12/h2-8H,1H3,(H,15,17)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPIPZPQFUYQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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